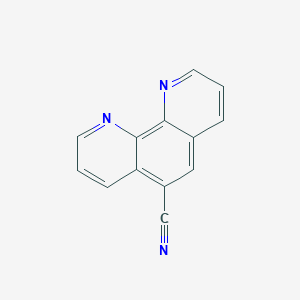

1,10-Phenanthroline-5-carbonitrile

Descripción general

Descripción

1,10-Phenanthroline-5-carbonitrile is an organic compound with the chemical formula C13H7N3. It is a derivative of 1,10-phenanthroline, a well-known nitrogen heterocycle. This compound is notable for its applications in various fields, including chemistry, biology, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-5-carbonitrile can be synthesized through several methods. One common approach involves the Skraup reaction, which uses acrolein and 8-aminoquinoline as starting materials. This reaction is typically catalyzed by deep eutectic solvents, which provide a more efficient and environmentally friendly alternative to traditional catalysts like sulfuric acid . The reaction conditions include a temperature range of 140°C and a reaction time of 48 hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of deep eutectic solvents in industrial settings is advantageous due to their lower cost and reduced environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 1,10-Phenanthroline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions

Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which have applications in coordination chemistry and materials science .

Aplicaciones Científicas De Investigación

Coordination Chemistry

1,10-Phenanthroline derivatives are widely recognized for their ability to act as bidentate ligands in coordination complexes. The presence of nitrogen atoms allows for stable chelation with various metal ions, enhancing the stability and reactivity of the resulting complexes.

Key Applications:

- Metal Ion Detection: 1,10-Phenanthroline-5-carbonitrile forms complexes with transition metals, which can be exploited in sensors for detecting metal ions in environmental samples.

- Catalysis: The compound is utilized in metal-catalyzed reactions such as palladium-catalyzed allylic substitution and nickel-catalyzed Michael addition reactions, showcasing its role as a ligand that facilitates catalytic processes .

Medicinal Chemistry

The biological activities of 1,10-phenanthroline derivatives have garnered attention for their potential therapeutic applications. Research indicates that these compounds exhibit antimicrobial, antitumor, and antiviral properties.

Case Studies:

- Antimicrobial Activity: A study demonstrated that 1H-imidazo[5,6-f][1,10]phenanthroline derivatives exhibit significant antibacterial properties against various strains of bacteria .

- Antitumor Activity: Complexes formed with metal ions and 1,10-phenanthroline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving oxidative stress and apoptosis .

Materials Science

In materials science, this compound is explored for its photophysical properties and potential applications in optoelectronic devices.

Key Applications:

- Photovoltaic Cells: The compound has been investigated for its role in enhancing the efficiency of solar cells due to its photo-sensitivity and photoluminescence properties .

- Light-Emitting Devices: Its photoluminescent behavior makes it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Electrochemical Applications

The electrochemical properties of 1,10-phenanthroline derivatives are pivotal in energy storage and conversion technologies.

Key Applications:

- Electrode Materials: The compound exhibits redox activity when interfaced with electrodes, making it a candidate for use in batteries and supercapacitors .

- Sensors: Its electrochemical behavior can be harnessed for developing sensors that detect specific analytes through changes in current or voltage responses.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1,10-phenanthroline-5-carbonitrile involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, making it useful in inhibiting enzymes and other metalloproteins. The compound can also induce autophagy in cells, which is a process of cellular degradation and recycling .

Comparación Con Compuestos Similares

1,10-Phenanthroline: The parent compound, known for its chelating properties and use in coordination chemistry.

5-Nitro-1,10-phenanthroline: A derivative with enhanced biological activity, particularly against Mycobacterium tuberculosis.

1,10-Phenanthroline-2-carboxylic acid: Another derivative used in various chemical syntheses.

Uniqueness: 1,10-Phenanthroline-5-carbonitrile is unique due to its specific functional group (carbonitrile), which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective metal ion chelation and specific biochemical interactions .

Actividad Biológica

1,10-Phenanthroline-5-carbonitrile (abbreviated as 1,10-phen) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and antifungal properties, supported by various studies and case analyses.

This compound is synthesized through various methods, including nucleophilic substitution reactions and metal complexation strategies. The compound exhibits a planar structure conducive to interaction with biological macromolecules. Its derivatives, especially metal complexes, have shown enhanced biological activities compared to the parent compound.

Antimicrobial Activity

-

Broad-Spectrum Antibacterial Effects :

1,10-phenanthroline and its metal complexes have demonstrated significant antibacterial activity against a variety of bacterial strains. Notably, studies have shown effectiveness against Pseudomonas aeruginosa, particularly strains resistant to conventional antibiotics. The mechanism involves the disruption of bacterial cell membranes and interference with biofilm formation. -

In Vivo Studies :

In vivo experiments using Galleria mellonella larvae infected with P. aeruginosa showed that treatment with 1,10-phenanthroline metal complexes led to significant reductions in bacterial load and improved survival rates of the larvae. The complexes also stimulated immune responses, enhancing the larvae's ability to combat infections.

Antitumor Activity

-

Cytotoxicity Against Cancer Cells :

1,10-phenanthroline derivatives exhibit cytotoxic effects on various cancer cell lines, including Hep-G2 (liver) and HCT-8 (colon) cells. In vitro studies indicated that these compounds induce apoptosis in tumor cells without significant cytotoxicity to normal cells. -

Mechanisms of Action :

The antitumor effects are attributed to the induction of oxidative stress and disruption of cellular signaling pathways involved in cell proliferation and survival. Metal complexes further enhance these effects through synergistic mechanisms.

Antifungal Activity

-

Efficacy Against Fungal Pathogens :

Research indicates that 1,10-phenanthroline derivatives possess antifungal properties against various fungal strains. The activity is particularly noted against Candida albicans, where these compounds disrupt fungal cell membranes.

Case Studies

-

Metal Complexes :

A study evaluated the in vivo efficacy of copper(II) and silver(I) complexes of 1,10-phenanthroline against resistant bacterial strains. Results showed that these complexes not only inhibited bacterial growth but also reduced biofilm formation more effectively than traditional antibiotics like gentamicin. -

Combination Therapies :

Investigations into combination therapies involving 1,10-phenanthroline derivatives and existing antibiotics have revealed synergistic effects, enhancing the overall therapeutic efficacy against resistant pathogens.

Propiedades

IUPAC Name |

1,10-phenanthroline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3/c14-8-10-7-9-3-1-5-15-12(9)13-11(10)4-2-6-16-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVVBWVHLKJJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357582 | |

| Record name | 1,10-phenanthroline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-21-9 | |

| Record name | 1,10-phenanthroline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.